Potassium 2-ethylhexanoate hydrate
Description
Contextualization within Organometallic Carboxylate Chemistry
Potassium 2-ethylhexanoate (B8288628) is an organometallic compound, specifically a metal carboxylate. atamanchemicals.comamericanelements.com Metal carboxylates are a class of coordination complexes formed between a metal ion and a carboxylate ligand (RCO₂⁻). wikipedia.org These compounds are notable for the diverse ways the carboxylate group can bind to the metal center, including as a monodentate or bidentate ligand, or by forming a bridge between multiple metal ions. wikipedia.org
The chemistry of metal carboxylates is extensive, with applications ranging from catalysis to materials science. americanelements.comwikipedia.org Ethylhexanoates, in particular, are recognized for their commercial utility as catalysts in processes like oxidation, hydrogenation, and polymerization. americanelements.com The formation of these metal salts, sometimes referred to as metal soaps, occurs through the reaction of a carboxylic acid with a metal compound, a fundamental reaction in this field. googleapis.comresearchgate.net
A significant area of contemporary research where Potassium 2-ethylhexanoate has proven valuable is in palladium-catalyzed cross-coupling reactions. chemrxiv.orgchemrxiv.org These reactions are fundamental in synthetic organic chemistry for creating carbon-nitrogen (C-N) bonds. The use of Potassium 2-ethylhexanoate as a mild, soluble base addresses key limitations of traditional methods that often require strong or insoluble bases, thereby expanding the scope and practicality of these important transformations. chemrxiv.orgchemrxiv.org
Significance of Hydrated Metal Salts in Chemical Synthesis and Materials Science
A hydrated salt is a crystalline ionic compound that incorporates a specific number of water molecules into its crystal lattice. savemyexams.comquora.com This "water of crystallization" can be removed, often by heating, to yield the anhydrous salt in what is typically a reversible process. savemyexams.comsavemyexams.com
The presence of water molecules within the crystal structure can significantly influence a salt's physical and chemical properties. The process of hydration itself is a complex phenomenon involving heat and mass transfer, which can lead to substantial changes in the crystal structure and volume. acs.org
In the realm of materials science, the hydration and dehydration cycles of certain salts are being actively investigated for applications such as thermochemical energy storage, where heat is stored during dehydration and released upon rehydration. acs.orgacs.org The stability of a hydrated salt can make it easier to handle and store compared to its anhydrous counterpart, which might be hygroscopic.
In chemical synthesis, hydrated salts can serve as a convenient source of a compound in a stable, crystalline form. The controlled release of water from a hydrated salt upon heating can also be a method for introducing water into a reaction system. The industrial relevance of controlling the hydration state is highlighted by patented processes developed for producing substantially anhydrous Potassium 2-ethylhexanoate from its hydrated form through the removal of water. googleapis.com
Overview of Current Research Trajectories and Gaps
Current research on Potassium 2-ethylhexanoate is largely centered on its catalytic applications. A prominent research trajectory involves its use as a mild and highly soluble base in palladium-catalyzed C-N cross-coupling reactions. chemrxiv.orgchemrxiv.org This research addresses the challenge of performing these couplings on base-sensitive substrates, demonstrating that Potassium 2-ethylhexanoate can be a superior alternative to stronger or less soluble bases. chemrxiv.orgchemrxiv.org
Other research avenues include its function as a co-catalyst, where it is used to enhance the performance of primary catalysts. For instance, it has been employed to boost the activity of cobalt catalysts in the polymerization of polyester (B1180765) resins. atamanchemicals.com It also serves as a catalyst in the production of polyurethane and polyisocyanurate (PIR) foams, where it promotes the trimerization of isocyanates to create highly cross-linked, durable foam structures. atamanchemicals.com
While the synthesis of Potassium 2-ethylhexanoate is established, research continues on optimizing production methods, particularly concerning the control of water content to produce either the hydrated or anhydrous forms as needed for specific applications. googleapis.comguidechem.com
A potential gap in the current body of research is a detailed investigation into the precise role of the water of hydration in the compound's catalytic activity and physical properties. Although the existence and synthesis of the hydrate (B1144303) are known, studies specifically elucidating how the water molecules influence its behavior in reactions are not prominent. Further exploration of its thermal properties and its potential in other catalytic systems or as a precursor for novel materials could represent fruitful areas for future research.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-ethylhexanoic acid |
| 2-methylhexanoic acid |
| 3-Ethyl-2-methylpentanoic acid |
| Abietic acid |
| Acetone |
| Allyl metal intermediates |
| Aluminum |
| Ammonia |
| Ammonium formate |
| Ammonium hydroxide (B78521) |
| Antimony |
| Barium Titanium(IV) 2-Ethylhexanoate Pentaisopropoxide |
| Benzene |
| Benzoic acid |
| Benzylpenicillin |
| Brass |
| Butyltin Tris(2-ethylhexanoate) |
| Cadmium |
| Calcium 2-ethylhexanoate |
| Calcium carbonate |
| Calcium chloride |
| Calcium fluoride |
| Carbon dioxide |
| Carbon monoxide |
| Carbon tetrachloride |
| Cephalexin hydrochloride |
| Cesium formate |
| Chromium |
| Chromium hexacarbonyl |
| Clindamycin palmitate hydrochloride |
| Cobalt |
| Cobalt(II) chloride |
| Cobalt chloride |
| Copper |
| Copper(II) sulfate |
| Copper iodide |
| D-Cellobiose |
| Diars |
| Dibutyltin Bis(2-ethylhexanoate) |
| Diethylene glycol |
| Dimethyl acetamide |
| Dimethylammonium cation |
| Dimethylformamide |
| Dimethyl sulfoxide |
| Dithiothreitol |
| Epsom salt |
| Ether |
| Fatty acids |
| Gold |
| HBTU |
| HEPES sodium salt |
| Hexane |
| Hydrochloric acid |
| Hydrogen |
| Iridium |
| Iron |
| Isopropanol (B130326) |
| IPTG – non animal origin |
| Lead white |
| Lithium |
| Lithium chloride |
| Lithium formate |
| Magnesium 2-ethylhexanoate |
| Magnesium chloride |
| Maleic acid |
| Manganese |
| Manganese chloride |
| Methanol |
| Molybdenum |
| Molybdenum hexacarbonyl |
| MOPS |
| Nickel |
| Nickel tetracarbonyl |
| Nitric oxide |
| o-phenanthroline |
| o-phenylene-bis(dimethyl arsine) |
| Osmium |
| Oxysanguinarine |
| Palladium |
| Phenolphthalein |
| Phosphine (B1218219) |
| Phosphomolybdic acid hydrate |
| Poly(oxoaluminum 2-Ethylhexanoate) |
| Potassium 2-ethylcaproate |
| Potassium 2-ethylhexanoate |
| Potassium 2-ethylhexanoate hydrate |
| Potassium carbonate |
| Potassium clavulanate |
| Potassium hydroxide |
| Potassium isooctanoate |
| Potassium octoate |
| Potassium persulfate |
| Potassium Tantalum Isopropoxide |
| Pyrazine |
| Pyridine |
| Raltegravir Potassium Salt |
| Rhodium |
| Ruthenium |
| Smalt |
| Sodium |
| Sodium chloride |
| Sodium hydroxide |
| Strontium chloride |
| Sulfuric acid |
| TBTU |
| Tetramethylammonium chloride |
| Tetramethylpiperidine |
| Thiophene |
| Tin(II) 2-Ethylhexanoate Diisopropoxide |
| Tris |
| Vanadium hexacarbonyl |
| Water |
| Zinc |
| Zinc acetate (B1210297) |
| Zinc chloride |
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-ethylhexanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.K.H2O/c1-3-5-6-7(4-2)8(9)10;;/h7H,3-6H2,1-2H3,(H,9,10);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJZOLOODQKCL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization
Direct Acid-Base Neutralization Routes for Potassium 2-ethylhexanoate (B8288628) Hydrate (B1144303)
The most straightforward and widely employed method for synthesizing potassium 2-ethylhexanoate hydrate is the direct neutralization of 2-ethylhexanoic acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate. This exothermic reaction is typically carried out in a suitable solvent to manage the reaction temperature and facilitate product handling.
The efficiency and purity of the final product in the neutralization reaction are highly dependent on the careful control of reaction conditions and the stoichiometry of the reactants. Key parameters that are optimized include temperature, reaction time, and the molar ratio of acid to base.
A typical laboratory-scale synthesis involves the gradual addition of potassium hydroxide pellets to a solution of 2-ethylhexanoic acid in a solvent like isopropanol (B130326) at room temperature. The mixture is stirred until the potassium hydroxide is completely dissolved. While equimolar amounts of the acid and base are theoretically required, a slight excess of the acid may be used to ensure the complete conversion of the potassium hydroxide, with subsequent neutralization of the excess acid if necessary. Titration is often employed to determine any excess of either reactant, allowing for precise adjustment to achieve a high-purity product.
The reaction temperature is a critical parameter. While the reaction can proceed at ambient temperature, controlling the exotherm is crucial, especially on a larger scale, to prevent side reactions and ensure safety. For instance, one documented procedure involves adding a 50% aqueous solution of potassium hydroxide to 2-ethylhexanoic acid over two hours, allowing the temperature to rise to and be maintained at approximately 45°C.
| Parameter | Condition | Observation |
| Reactant Ratio (Acid:Base) | 1:1 (molar) | Theoretical stoichiometry for complete neutralization. |
| Temperature | Ambient to 45°C | Exothermic reaction; temperature control is crucial for safety and purity. |
| Reaction Time | 1-3 hours | Sufficient time for complete dissolution and reaction of solids. |
| Post-reaction Analysis | Titration | Used to quantify and neutralize any excess acid or base for purity refinement. |
The choice of solvent plays a pivotal role in the synthesis of this compound. The solvent not only acts as a medium for the reaction but also influences the reaction rate, temperature control, and the physical form of the final product.
Isopropanol is a commonly used solvent in this synthesis. It effectively dissolves both the 2-ethylhexanoic acid and, to some extent, the resulting potassium salt, facilitating a homogeneous reaction mixture. Following the reaction, the isopropanol can be co-distilled, often under reduced pressure, to isolate the product. Methanol may also be used, sometimes in conjunction with isopropanol, particularly during the analysis phase to ensure a clear solution for titration.
The polarity of the solvent can significantly impact the reaction kinetics. Polar solvents can stabilize the charged intermediates and transition states that form during the acid-base reaction, potentially increasing the reaction rate. ajpojournals.orgresearchgate.net However, the solubility of the final salt in the chosen solvent is also a key consideration for product isolation and purification. In some processes, an aqueous solution of the potassium base is used, leading to the formation of an aqueous solution of the product. The water must then be removed, often through distillation, to obtain the hydrate or anhydrous salt.
Alternative Synthetic Pathways
While direct neutralization is the most common route, alternative synthetic pathways are being explored to achieve higher purity or to suit specific applications.
Ligand exchange represents a potential, though less documented, method for the purification of potassium 2-ethylhexanoate. In principle, this technique could be employed to displace impurities or to introduce the 2-ethylhexanoate ligand onto a potassium center from a different precursor. While direct application to potassium 2-ethylhexanoate is not widely reported, the concept is utilized in the broader field of metal carboxylate chemistry, particularly for the purification of metal chalcogenide nanocrystals where carboxylate ligands are exchanged. guidechem.com This suggests a potential avenue for future research into ultra-high purity grades of potassium 2-ethylhexanoate.
Non-aqueous synthesis routes offer advantages in situations where the presence of water is undesirable, for example, to avoid the formation of stable hydrates or to prevent side reactions. One such method involves the reaction of 2-ethylhexanoic acid with potassium tert-butoxide in a non-aqueous solvent system, such as a mixture of methylene (B1212753) chloride and tetrahydrofuran (B95107) (THF). prepchem.com This in situ formation of the potassium salt in a dry, non-aqueous environment can be beneficial for subsequent reactions where the salt is used as a reagent. The use of "anhydrous potassium hydroxide," a mixture of potassium t-butoxide and a controlled amount of water, has also been reported for the synthesis of potassium carboxylates in non-aqueous media, offering high yields. guidechem.com
Advanced Reaction Engineering for Scalable Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates the application of advanced reaction engineering principles to ensure efficiency, consistency, and safety.
A significant advancement in the scalable production of high-purity, crystalline potassium 2-ethylhexanoate is the use of spray drying. google.com In this process, an aqueous solution of the salt, typically with a concentration of 40% to 70% by weight, is atomized into a fine mist and passed through a stream of hot air. google.com The inlet air temperature is generally maintained between 100°C and 160°C, while the outlet temperature ranges from 60°C to 130°C. google.com This rapid drying process yields a non-tacky, crystalline solid with a controlled moisture content of 0.5% to 5.0% by weight. google.com The resulting product exhibits improved handling characteristics compared to salts produced by traditional precipitation methods, which are often tacky and difficult to dry. google.com
| Parameter | Range | Purpose |
| Inlet Air Temperature | 100°C - 160°C | Provides the energy for rapid evaporation of water. |
| Outlet Air Temperature | 60°C - 130°C | Indicates the extent of drying and is controlled by feed rate and inlet temperature. |
| Feed Concentration | 40% - 70% w/w | Optimal concentration for efficient atomization and drying. |
| Final Moisture Content | 0.5% - 5.0% w/w | Controlled to produce a stable, non-tacky crystalline product. |
Continuous flow chemistry is another advanced manufacturing technique with the potential to revolutionize the production of potassium 2-ethylhexanoate. nbinno.comchimienouvelle.be Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for exothermic reactions. nih.gov While specific applications to potassium 2-ethylhexanoate are not extensively detailed in publicly available literature, the technology is well-suited for the continuous neutralization of 2-ethylhexanoic acid, potentially leading to higher throughput, improved product consistency, and reduced operational costs.
An electrolytic process also presents an alternative for the synthesis of potassium 2-ethylhexanoate. In this method, an anolyte solution containing 2-ethylhexanoic acid is subjected to electrolysis, which can achieve yields exceeding 65%. One example demonstrated a 75.1% yield based on the weight loss of the anode. This electrochemical route offers a different approach to the synthesis under controlled conditions.
Purification and Isolation Techniques for High-Purity Material
The synthesis of this compound often results in a product that requires further purification to meet the stringent purity standards for its various industrial applications. Achieving high-purity material necessitates the effective removal of water, unreacted starting materials, and other by-products. Several techniques have been developed and optimized for the purification and isolation of this compound, ranging from thermal drying methods to advanced chromatographic separations.
Thermal and Drying Techniques
Thermal methods are commonly employed to remove water, which is a primary impurity and a by-product of the neutralization reaction used in synthesis.
Distillation: A prevalent technique for removing water involves conventional distillation at atmospheric pressure. googleapis.com The aqueous solution or slurry of potassium 2-ethylhexanoate is heated, often with agitation, to temperatures ranging from 100°C to 350°C. googleapis.com As the process continues, the temperature typically rises as the water content diminishes. googleapis.com The goal is to produce a substantially anhydrous salt, defined as having a water content between 0.05% and 5% by weight, which exists as a liquid phase at elevated temperatures. googleapis.com This hot liquid salt can then be dissolved in a suitable non-aqueous solvent for further processing or isolation. googleapis.com
Table 1: Distillation Parameters for Dehydration of Potassium 2-ethylhexanoate
| Parameter | Value |
|---|---|
| Temperature Range | 100°C to 350°C (Preferred: 100°C to 250°C) googleapis.com |
| Pressure | Atmospheric googleapis.com |
| Final Water Content | 0.05% to 5% by weight googleapis.com |
Spray Drying: For producing a purified, non-tacky, and crystalline form of potassium 2-ethylhexanoate, spray drying is an effective method. google.com This process involves atomizing an aqueous solution of the salt (typically 40% to 70% by weight) into a fine mist. google.com This mist is then passed through a stream of heated air, which rapidly evaporates the water, leaving a dry, crystalline product. google.com This technique is advantageous as it avoids the use of organic anti-solvents and produces a product with good physical characteristics that is easy to handle. google.com The final product typically has a moisture content ranging from 0.5% to 5.0% by weight. google.com
Table 2: Spray Drying Process Parameters for Potassium 2-ethylhexanoate
| Parameter | Value |
|---|---|
| Feed Concentration | 40% to 70% by weight aqueous solution google.com |
| Inlet Air Temperature | ~100°C to 160°C google.com |
| Outlet Air Temperature | ~60°C to 130°C google.com |
| Feed Rate | ~50 to 500 ml per minute google.com |
Recrystallization and Filtration
Recrystallization is a fundamental technique for purifying solid compounds. Following synthesis and initial water removal, potassium 2-ethylhexanoate can be further purified by recrystallization to achieve high yields, with reports of up to 76.4%. guidechem.com
In some processes, the product precipitates from the reaction mixture upon cooling. chemrxiv.org Simple filtration can then be used to isolate the compound in high purity and yield. chemrxiv.org This is particularly effective when the reaction is conducted under homogeneous conditions, allowing the desired product to selectively crystallize while impurities remain in solution. chemrxiv.org
Chromatographic Methods
For achieving very high levels of purity, particularly for analytical or specialized applications, chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for the analysis and purification of potassium 2-ethylhexanoate. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Structural Elucidation and Solid State Chemistry
Crystallographic Analysis of Potassium 2-ethylhexanoate (B8288628) Hydrate (B1144303)
Crystallographic studies are fundamental to understanding the three-dimensional structure of a solid material at the atomic level. However, for potassium 2-ethylhexanoate hydrate, such studies appear to be unpublished or not publicly available.
Powder X-ray diffraction (PXRD) is a crucial tool for identifying crystalline phases and can be used for quality control and the study of polymorphism. While a patent for the production of crystalline potassium 2-ethylhexanoate via spray drying exists, it does not include the resulting PXRD patterns that would define its crystalline fingerprint. nih.gov The comparison of experimental PXRD patterns with those calculated from single-crystal data is a standard method for confirming the bulk purity of a crystalline phase. tue.nlrigaku.com In the absence of any reference patterns, the phase identification of new batches of this compound is challenging.
Investigation of Hydration State and Water Molecule Interactions
The role of water in the crystal structure of a hydrate is critical to its stability and properties. This includes the exact number of water molecules per formula unit and their interactions through hydrogen bonding.
The exact stoichiometry of hydration for this compound is not definitively established in the available literature. Commercial suppliers often list it with a variable amount of water (xH₂O), indicating that the hydration state may be inconsistent or that a stable hydrate has not been fully characterized. strem.com The formation of different hydrates (e.g., monohydrate, dihydrate) is a common phenomenon for many salts and is dependent on conditions such as temperature and humidity. acs.orgnih.gov Without thermogravimetric analysis (TGA) or other quantitative methods coupled with structural data, the precise and stable hydration number remains unknown.
Polymorphism and Amorphous Solid Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of solid materials. Different polymorphs can exhibit distinct physical properties. The possibility of polymorphism in this compound has not been explored in the available literature. Studies on related carboxylate systems have shown that polymorphism is a common occurrence, often influenced by factors such as solvent and temperature. nih.govnih.govrsc.org Furthermore, the existence of an amorphous or non-crystalline solid form of this compound is also plausible but has not been documented.
Solution Chemistry and Intermolecular Interactions
Solvation Behavior in Diverse Solvent Systems
The dissolution of potassium 2-ethylhexanoate (B8288628) hydrate (B1144303) is a multifaceted process, highly dependent on the physicochemical properties of the solvent.
Potassium 2-ethylhexanoate hydrate exhibits solubility in a range of solvents, from highly polar water to non-polar hydrocarbons, due to its dual chemical nature. atamanchemicals.comglindiachemicals.comamericanelements.com In aqueous media, the salt dissociates into a potassium cation (K⁺) and a 2-ethylhexanoate anion. The anionic head of the 2-ethylhexanoate ion (COO⁻) engages in strong ion-dipole interactions with water molecules, while the potassium cation is also hydrated. This ionic dissociation and subsequent hydration of ions are primary drivers of its solubility in water. cymitquimica.com
Conversely, the branched eight-carbon chain of the 2-ethylhexanoate anion is hydrophobic. This lipophilic character, conferred by the 2-ethylhexyl group, is responsible for the compound's solubility in non-aqueous, organic solvents. americanelements.com In polar organic solvents such as alcohols, the solubility mechanism involves ion-dipole and dipole-dipole interactions. atamanchemicals.com In non-polar solvents like hydrocarbons, the solubility is facilitated by van der Waals forces between the solvent molecules and the alkyl chain of the anion. glindiachemicals.com Some sources describe it as sparingly soluble in water but showing better solubility in organic solvents. glindiachemicals.com The presence of the potassium ion generally enhances solubility compared to its parent carboxylic acid, 2-ethylhexanoic acid. cymitquimica.com
| Solvent Type | Solubility | Primary Interaction Mechanism | Reference |
|---|---|---|---|
| Water | Soluble | Ion-dipole (Hydration of K⁺ and R-COO⁻ ions) | atamanchemicals.comcymitquimica.com |
| Alcohols (e.g., Isopropanol) | Soluble | Ion-dipole and Dipole-dipole | atamanchemicals.comgoogleapis.com |
| Ethers (e.g., Tetrahydrofuran) | Soluble | Ion-dipole and van der Waals | glindiachemicals.comgoogleapis.com |
| Hydrocarbons (e.g., Toluene) | Soluble | van der Waals (Dispersion forces) | glindiachemicals.comchemrxiv.org |
| Oils | Soluble | van der Waals (Dispersion forces) | atamanchemicals.com |
The utility of potassium 2-ethylhexanoate in various industrial applications, particularly as a catalyst, necessitates its dissolution in specific organic solvents. It is frequently supplied as a solution in diethylene glycol (DEG), where it serves as a trimerization catalyst for polyurethanes. atamanchemicals.com Its solubility in DEG is crucial for creating a homogeneous reaction system, which promotes efficient catalysis.
The compound's solubility has also been investigated in aprotic solvents. For instance, it is highly soluble in 2-methyltetrahydrofuran (B130290) (2-MeTHF), an aprotic ether, where stable stock solutions of up to 0.5 M can be prepared. chemrxiv.org This high solubility in common organic solvents is a significant advantage over inorganic bases, such as potassium acetate (B1210297), in applications like palladium-catalyzed cross-coupling reactions. chemrxiv.org Other useful non-aqueous solvents for dissolving potassium 2-ethyl hexanoate (B1226103) include esters like ethyl acetate and other ethers such as tetrahydrofuran (B95107) (THF). googleapis.com This broad compatibility with organic solvents is essential for its role in organic synthesis where non-aqueous conditions are often required. americanelements.com
Speciation and Aggregation Phenomena in Solution
As a potassium salt of a branched-chain fatty acid, potassium 2-ethylhexanoate functions as a surfactant and can form complex structures in solution. cymitquimica.com
The amphiphilic structure of the 2-ethylhexanoate anion, with its hydrophilic carboxylate head and hydrophobic alkyl tail, drives the formation of self-assembled aggregates in solution. aimspress.com In aqueous solutions, once the concentration exceeds a certain threshold known as the critical micelle concentration (CMC), the anions spontaneously organize into micelles. aimspress.comnih.gov In these structures, the hydrophobic tails cluster together in the core to minimize contact with polar water molecules, while the hydrophilic carboxylate heads form the outer surface, interacting with the surrounding water.
While specific CMC values and detailed structural studies for potassium 2-ethylhexanoate are not widely reported in the reviewed literature, the fundamental principles of surfactant aggregation apply. The formation of these supramolecular assemblies dramatically alters the properties of the solution, such as its ability to solubilize non-polar substances within the micellar core. It is also noted that for some related surfactants, aggregation can be a more complex process than simple micellization, leading to the formation of larger aggregates that grow with increasing concentration. nih.gov
The behavior of potassium 2-ethylhexanoate in solution is highly dependent on its concentration. Below the CMC, the salt exists primarily as dissociated, solvated ions. As the concentration approaches and surpasses the CMC, the formation of micelles or other aggregates becomes the dominant phenomenon. aimspress.com This transition can be detected by monitoring changes in the physical properties of the solution, such as surface tension, conductivity, and light scattering. nih.gov
Influence of Solvent Polarity and Dielectric Environment on Ion Pairing
In solution, the potassium cation and the 2-ethylhexanoate anion can exist as fully solvated free ions, or they can associate to form ion pairs. The equilibrium between these species is strongly influenced by the solvent's polarity and dielectric constant. researchgate.net
This equilibrium involves two main types of ion pairs:
Contact Ion Pairs (CIPs): The cation and anion are in direct contact, with no solvent molecules between them.
Solvent-Separated Ion Pairs (SSIPs): The cation and anion are separated by one or more solvent molecules but are still electrostatically associated.
In solvents of low polarity and low dielectric constant, such as hydrocarbons, the electrostatic attraction between the K⁺ ion and the 2-ethylhexanoate anion is strong, and the solvation of individual ions is weak. Consequently, the equilibrium favors the formation of contact ion pairs. researchgate.net
Conversely, in solvents of high polarity and high dielectric constant, like water or diethylene glycol, the individual ions are effectively solvated. The solvent molecules can screen the electrostatic charges from each other, thus favoring the existence of free ions and solvent-separated ion pairs. researchgate.net The ability to accurately model these interactions is critical, with modern computational approaches suggesting that including electronic polarization effects is crucial to avoid overestimating the strength of ion pairing. nih.gov The nature of the dielectric environment, including the presence of confining surfaces, can also play a significant role in modulating ion-pairing behavior. nih.gov This dynamic equilibrium between ion pairs and free ions is fundamental to the compound's function in various chemical processes, including its role as a catalyst and phase-transfer agent.
Probing Hydration Shell Dynamics in Aqueous Solutions
The hydration of the potassium ion (K⁺) has been extensively studied. Molecular dynamics simulations reveal that the K⁺ ion is surrounded by a well-defined first hydration shell. researchgate.netaip.orgnih.gov The water molecules in this shell are oriented with their oxygen atoms pointing towards the positively charged cation. researchgate.net The coordination number, which represents the average number of water molecules in the first hydration shell, is a key parameter. For the potassium ion, this number is typically found to be around 6 to 8. researchgate.netnih.gov The K⁺-oxygen distance in this primary shell is approximately 2.7 to 2.8 Å. researchgate.net The interaction between the potassium ion and its hydration shell is considered to be relatively weak, leading to a dynamic environment where water molecules exchange between the first hydration shell and the bulk water on a picosecond timescale. This dynamic nature classifies K⁺ as a "structure-breaking" ion, meaning it disrupts the hydrogen-bonding network of bulk water to a lesser extent than smaller, more charge-dense ions.
The hydration of the 2-ethylhexanoate anion is more complex due to its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic alkyl tail. The carboxylate group (-COO⁻) strongly interacts with water molecules through hydrogen bonding. nih.govresearchgate.net Spectroscopic studies on similar carboxylate ions have shown that the water molecules in the vicinity of the carboxylate group have distinct properties compared to bulk water. nih.gov The hydrophobic ethyl and hexyl chains of the anion, however, tend to disrupt the local hydrogen-bonding network of water, leading to a "hydrophobic hydration" effect where water molecules form a more ordered, cage-like structure around the nonpolar parts of the ion.
Table 1: Typical Hydration Properties of Constituent Ions in Aqueous Solution
| Ion | Typical Coordination Number | Average Ion-Oxygen Distance (Å) | Classification |
| Potassium (K⁺) | 6 - 8 | 2.7 - 2.8 | Structure-breaker |
| 2-ethylhexanoate (RCOO⁻) | Variable | - | Amphiphilic |
Note: Data is based on studies of K⁺ and similar carboxylate ions in aqueous solutions.
Electrochemical Properties and Ionic Conductivity in Solution
Aqueous solutions of this compound are electrolytic, meaning they can conduct electricity due to the presence of mobile ions. Upon dissolution, the salt dissociates into K⁺ and 2-ethylhexanoate anions, which can move through the solution under the influence of an electric field, carrying charge and thus creating an electric current. libretexts.org
The ionic conductivity of the solution is dependent on several factors, including the concentration of the salt, the temperature, and the intrinsic mobility of the individual ions. The molar conductivity of the solution is the sum of the individual molar ionic conductivities of the K⁺ and 2-ethylhexanoate ions. The mobility of an ion is influenced by its size, charge, and the extent of its hydration shell. Larger or more heavily hydrated ions experience greater hydrodynamic drag and thus have lower mobility.
Electrochemical impedance spectroscopy (EIS) is a powerful technique used to characterize the electrochemical properties of electrolyte solutions. nih.govresearchgate.net By applying a small amplitude alternating potential and measuring the resulting current, an impedance spectrum can be obtained. This spectrum can be modeled using an equivalent electrical circuit to extract parameters such as the solution resistance (which is inversely related to the ionic conductivity), the double-layer capacitance at the electrode-electrolyte interface, and charge transfer resistance if redox reactions are occurring. For a simple electrolyte solution like aqueous potassium 2-ethylhexanoate, the impedance spectrum can provide valuable information about the bulk conductivity of the solution.
The electrochemical behavior is also relevant to its application as a corrosion inhibitor, where the 2-ethylhexanoate anion can adsorb onto a metal surface, forming a protective layer that impedes corrosive electrochemical reactions.
Table 2: Factors Influencing Ionic Conductivity of this compound Solutions
| Factor | Effect on Ionic Conductivity |
| Concentration | Increases with concentration up to a certain point, then may decrease due to ion-ion interactions. |
| Temperature | Increases with temperature due to increased ionic mobility. |
| Ionic Mobility | Dependent on the size and hydration of K⁺ and 2-ethylhexanoate ions. |
| Solvent Viscosity | Decreases with increasing viscosity of the solvent. |
Catalytic Applications and Mechanistic Investigations
Catalysis in Polymerization Reactions
The compound is a well-established catalyst and crosslinking agent in the synthesis of diverse polymers, including polyurethanes and polyesters, where it plays a crucial role in governing reaction kinetics and influencing the material's final characteristics. nih.govgoogle.comnih.gov
Polyurethane Systems: Kinetic Studies and Reaction Pathway Elucidation
Potassium 2-ethylhexanoate (B8288628) is widely utilized as a catalyst in the production of polyurethane (PU) and, most notably, polyisocyanurate (PIR) foams. nih.govwikipedia.orgguidechem.com In the formation of non-cellular polyurethane elastomers, anhydrous potassium salts of carboxylic acids, such as potassium 2-ethylhexanoate, are employed to facilitate rapid polymerization.
The mechanistic pathway for isocyanate trimerization, a key reaction in forming PIR foams, has been a subject of detailed investigation. The generally accepted mechanism for the anionic trimerization of aromatic isocyanates involves the initial addition of a nucleophilic anionic catalyst to the carbon of the isocyanate group. acs.org This forms a nucleophilic anionic intermediate which then reacts with excess isocyanate to create the stable, cross-linked isocyanurate ring structure. acs.org
Research focusing on carboxylate-based catalysts like potassium 2-ethylhexanoate has revealed a more nuanced pathway. Studies on the trimerization of aromatic isocyanates (e.g., p-tolyl isocyanate) with potassium 2-ethylhexanoate as the (pre)catalyst indicate that the carboxylate itself is not the final active species. nih.govacs.org Instead, it reacts with the isocyanate to generate deprotonated amide species. nih.gov These amides are highly nucleophilic and basic, serving as the true active catalysts that propel the nucleophilic anionic trimerization of isocyanates. nih.gov This conversion of the initial carboxylate into a more active amide catalyst is considered a general feature for this class of catalysts in aromatic isocyanate trimerization. nih.govacs.org
Unsaturated Polyester (B1180765) Resins: Curing Acceleration Mechanisms
In the curing of unsaturated polyester resins (UPRs), potassium 2-ethylhexanoate functions as a co-catalyst or promoter, typically in conjunction with a primary accelerator like a cobalt salt (e.g., cobalt octoate). atamanchemicals.comgoogle.com This accelerator system is crucial for the peroxide-initiated curing process, which transforms the liquid resin into a solid, cross-linked thermoset material. isatis.netcompositesone.com
The curing mechanism is a free-radical polymerization. It is initiated by organic peroxides, such as methyl ethyl ketone peroxide (MEKP). researchgate.net The role of the accelerator system is to speed up the decomposition of the peroxide into highly reactive free radicals at ambient temperatures. compositesone.com The cobalt accelerator is believed to cycle between its Co(II) and Co(III) oxidation states, a process that effectively catalyzes the breakdown of the peroxide's hydroperoxide component.
| Parameter | System with Cobalt Only | System with Cobalt + Potassium 2-ethylhexanoate | Reference |
| Curing Temperature | Ambient / Elevated | Rapid curing at low temperatures | google.com |
| Initial Gel Time | Standard | Shorter | google.com |
| Gel Time Drift on Aging | Standard | Less drift | google.com |
| Cobalt Dosage | Standard | Reduced dosage possible | atamanchemicals.com |
| Final Product Color | Can be darker | Lighter color achievable | atamanchemicals.com |
Ring-Opening Polymerizations Mediated by Potassium 2-ethylhexanoate Hydrate (B1144303)
Ring-opening polymerization (ROP) is a key method for producing biodegradable polyesters like polylactide (PLA) from cyclic monomers such as lactide. While many ROP systems rely on catalysts based on metals like tin, zinc, or aluminum, there is growing interest in using non-toxic and earth-abundant metals like potassium. mdpi.comnih.govmdpi.comnih.gov
Detailed mechanistic studies have been performed on the ROP of L-lactide using non-toxic potassium-based catalysts. One such study investigated potassium compounds with an oximate ligand, which proved to be extremely active, polymerizing L-lactide in minutes at room temperature. mdpi.com The research revealed an unusual anionic polymerization mechanism when no co-initiator (like benzyl (B1604629) alcohol) was present. In this pathway, the catalyst facilitates the deprotonation of the monomer itself, generating a lactide enolate. This enolate species then acts as the initiator for the polymerization propagation. mdpi.com When a co-initiator is added, the mechanism can shift to a mix of anionic and activated monomer pathways, or solely the activated monomer mechanism, depending on the catalyst-to-initiator ratio. mdpi.com While this specific study did not use potassium 2-ethylhexanoate, it provides significant insight into the potential mechanisms and high activity of potassium salts in the ROP of cyclic esters, underscoring the viability of potassium-based initiators for creating well-defined functional polyesters. mdpi.com
Role as a Trimerization Catalyst
Potassium 2-ethylhexanoate is a highly effective and widely used catalyst for the cyclotrimerization of isocyanates, a process that forms isocyanurate rings. atamanchemicals.comgoogle.com This reaction is fundamental to the production of polyisocyanurate (PIR) rigid foams, which are valued for their excellent thermal insulation properties, strength, and durability. atamanchemicals.comgoogle.com In PIR technology, a stoichiometric excess of isocyanate is used compared to the polyol component. google.com The potassium 2-ethylhexanoate catalyst then promotes the trimerization of these excess isocyanate groups, leading to a highly cross-linked and stable polymer network. atamanchemicals.comgoogle.com
The compound is typically supplied as a solution in a solvent like diethylene glycol to facilitate its handling and incorporation into the liquid foam-forming systems. atamanchemicals.com As elucidated in the context of polyurethane systems (Section 5.1.1), the catalytic action involves the in-situ formation of a deprotonated amide as the active species, which then initiates the anionic polymerization cascade to form the isocyanurate structure. nih.govacs.org The efficiency and cost-effectiveness of potassium 2-ethylhexanoate have made it a standard catalyst in the PIR foam industry. atamanchemicals.com
| Catalyst | Application | Function | Mechanism | Reference |
| Potassium 2-ethylhexanoate | Polyisocyanurate (PIR) Foams | Trimerization of excess isocyanate groups | Anionic polymerization via in-situ generated amide species | nih.govatamanchemicals.comacs.orggoogle.com |
Catalysis in Organic Synthesis
Beyond polymerization, potassium 2-ethylhexanoate serves as a valuable reagent in fine organic synthesis, demonstrating utility in modern cross-coupling reactions.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling is a cornerstone reaction in chemical synthesis for forming carbon-nitrogen bonds. A critical component of these reactions is the base, which plays a key role in the catalytic cycle. Traditionally, these reactions have employed either strong bases, which can limit the scope of compatible substrates, or insoluble inorganic bases, which can lead to reproducibility issues and complicate large-scale industrial processes. chemrxiv.orgchemrxiv.org
Recent research has identified potassium 2-ethylhexanoate (K-2-EH) as a uniquely effective base for this transformation. chemrxiv.orgchemrxiv.org It functions as a mild and, crucially, soluble base, overcoming the limitations of previous systems. chemrxiv.org Its solubility in organic solvents like 2-MeTHF allows for homogeneous reaction conditions, which are more predictable and scalable. chemrxiv.org
A study demonstrated that the combination of K-2-EH with a specific biaryl phosphorinane ligand creates a highly active palladium catalyst system. chemrxiv.org This system facilitates the C-N coupling of a wide array of reactants, including base-sensitive substrates. It effectively couples primary aliphatic amines, amides, sulfonamides, and various heteroaromatic nucleophiles with a range of aryl chlorides and nonaflates. chemrxiv.orgchemrxiv.org The mildness of K-2-EH was shown to be critical, as other soluble bases would cause decomposition of the desired coupling products under the reaction conditions. chemrxiv.org The use of K-2-EH thus represents a significant advancement, enabling challenging C-N couplings under homogeneous, scalable, and less harsh conditions. chemrxiv.org
Performance as a Mild and Soluble Base
Potassium 2-ethylhexanoate is recognized as a mild and highly soluble base, which offers considerable advantages over conventional bases used in palladium catalysis. nih.gov Unlike insoluble inorganic bases such as potassium carbonate, its high solubility in organic solvents ensures homogeneous reaction conditions, which is a significant asset for process control and scalability. nih.govresearchgate.net Furthermore, it is a much milder base (pKa of the conjugate acid is ~12 in DMSO) compared to strong, soluble bases like alkoxides, which can limit the substrate scope by promoting side reactions or degrading sensitive functional groups. nih.govresearchgate.net Research has shown that stock solutions of potassium 2-ethylhexanoate in solvents like 2-MeTHF are stable and can be prepared and stored for extended periods, adding to its practical utility. chemrxiv.org
A key advantage of its mildness is the prevention of product decomposition. In comparative studies, several coupling products that were unstable and decomposed in the presence of other soluble bases remained intact when potassium 2-ethylhexanoate was used under standard reaction conditions. researchgate.netchemrxiv.org
Enhanced Substrate Scope and Selectivity
The use of potassium 2-ethylhexanoate, particularly in combination with specific phosphine (B1218219) ligands, has been shown to significantly broaden the scope of Pd-catalyzed C-N cross-coupling reactions. researchgate.netnih.gov This catalytic system demonstrates remarkable functional group tolerance. nih.govchemrxiv.org
Research has successfully demonstrated the coupling of a diverse array of nucleophiles and electrophiles using this base. The substrate scope includes primary aliphatic amines, amides, and sulfonamides, as well as more challenging nucleophiles like acidic secondary arylamines and heteroarylamines. nih.govresearchgate.net The combination of a biaryl phosphorinane ligand (L147) with potassium 2-ethylhexanoate proved particularly effective for the coupling of more basic amines. nih.gov This enhanced reactivity and broad scope are attributed to the favorable homogeneous conditions and the base's ability to facilitate the reaction without causing degradation of sensitive reactants or products. researchgate.netchemrxiv.org
Miyaura Borylation Reactions: Rate Enhancement and Yield Optimization
Potassium 2-ethylhexanoate has proven to be a highly effective base for the palladium-catalyzed Miyaura borylation reaction, which is a crucial method for synthesizing aryl boronic acids and esters. Its application leads to significant rate enhancements and allows for milder reaction conditions. acs.org
Studies have shown that employing lipophilic carboxylate bases like potassium 2-ethylhexanoate enables the borylation of a wide range of aryl halides to proceed efficiently at low temperatures (e.g., 35 °C) and with low palladium catalyst loadings. acs.org This is a marked improvement over systems requiring higher temperatures or more reactive, and often more expensive, catalysts. The use of potassium 2-ethylhexanoate has been reported to yield faster reaction rates than potassium acetate (B1210297) (KOAc) in these borylations. nih.gov
Mechanistic investigations suggest that the bulky 2-ethylhexanoate anion plays a key role in this rate enhancement. It is proposed that smaller carboxylate anions, such as acetate, can have an inhibitory effect on the catalytic cycle. The steric bulk of the 2-ethylhexanoate anion minimizes this inhibition, leading to a more efficient catalytic process. acs.org
Oxidation and Hydrogenation Catalysis
While less documented than its role in cross-coupling, ethylhexanoates are generally recognized for their use in various catalysts for oxidation, hydrogenation, and polymerization. google.com Specifically, potassium 2-ethylhexanoate serves as a key co-catalyst or promoter in oxidation-driven polymerization processes, particularly in the curing of unsaturated polyester resins. google.com In these systems, it is used to boost the performance of cobalt-based accelerators (e.g., cobalt octoate). The combination of potassium 2-ethylhexanoate with a cobalt compound accelerates the polymerization, and a significant advantage is the reduction in the amount of cobalt required, which minimizes the discoloration of the final polyester product.
It also functions as a highly effective trimerization catalyst for the production of polyisocyanurate (PIR) foams, which involves the cyclotrimerization of isocyanate groups. google.comumicore.com This process enhances the cross-linking of the polymer, resulting in foams with superior thermal insulation and strength. umicore.com
The role of potassium 2-ethylhexanoate hydrate as a direct catalyst in hydrogenation reactions is not extensively detailed in the literature. However, other metal salts of 2-ethylhexanoic acid, such as nickel(II) 2-ethylhexanoate, are used as precursors for Ziegler-type hydrogenation catalysts. nih.gov
Mechanistic Investigations of Catalytic Action
Understanding the precise role of potassium 2-ethylhexanoate within a catalytic cycle is key to optimizing its performance. It is not merely an inert base but an active component that can influence the catalyst's structure and reactivity through various interactions.
Role as a Lewis Base or Proton Acceptor
In many of its applications, potassium 2-ethylhexanoate functions as a classic Brønsted-Lowry base (a proton acceptor). In palladium-catalyzed cross-coupling reactions, it facilitates crucial deprotonation steps, for example, the deprotonation of the amine nucleophile in C-N couplings or the interaction with the boronic acid partner in Miyaura borylations to form a more reactive boronate species. nih.govacs.org
Beyond this, the 2-ethylhexanoate anion can also act as a Lewis base (an electron-pair donor). In the trimerization of isocyanates, mechanistic proposals suggest that the carboxylate acts as a pre-catalyst, reacting with an isocyanate molecule to generate a highly nucleophilic deprotonated amide species that is the true catalyst for the anionic trimerization. Furthermore, in palladium catalysis, the carboxylate anion can coordinate directly to the palladium metal center. nih.govacs.org This interaction, where the anion donates electron density to the metal, is a clear example of its function as a Lewis base, influencing the electronic properties of the active catalyst.
Ligand Coordination and Active Site Formation
The 2-ethylhexanoate anion is rarely a simple spectator ion. It actively participates in the formation of the catalytically active species through coordination to the metal center. In palladium catalysis, carboxylate additives can play multiple roles beyond basicity by directly interacting with the palladium. acs.org DFT studies of related systems suggest that catalytic cycles can proceed via anionic "Jutand-type" complexes, such as [Pd(0)L2(carboxylate)]-, which are often more catalytically active than their neutral counterparts. nih.govacs.org The higher activity of these anionic complexes is thought to arise from their enhanced ability to coordinate with electrophiles. nih.gov
The coordination of the carboxylate can be quite intricate. During the transmetalation step of a model Suzuki reaction, DFT calculations have shown the acetate anion forming a bridge between the palladium and boron atoms in the decisive transition state. nih.govacs.org In C-H activation reactions, the carboxylate ligand is crucial, and its coordination mode dictates the reaction's progress. nih.gov The ability of palladium carboxylates to form bi- and trinuclear structures adds another layer of complexity to the nature of the active site. rsc.org By coordinating to the metal, potassium 2-ethylhexanoate influences the steric and electronic environment of the active site, which in turn affects the rate and selectivity of the catalytic transformation. nih.govnih.gov
Materials Science Applications As Precursors and Additives
Metal-Organic Precursors for Advanced Material Synthesis
As a potassium source that is soluble in organic solvents, potassium 2-ethylhexanoate (B8288628) is part of a broader class of metal 2-ethylhexanoates utilized as precursors in materials science. guidechem.com These compounds are instrumental in the fabrication of a variety of advanced materials due to their decomposition characteristics and compatibility with organic media. wikipedia.org
Fabrication of Binary and Multimetallic Oxide Materials
Metal 2-ethylhexanoates are established precursors for producing binary and multimetallic oxide materials. wikipedia.org While specific examples detailing the use of potassium 2-ethylhexanoate hydrate (B1144303) for these materials are not extensively documented in the provided research, the general utility of 2-ethylhexanoates as precursors is well-known. For instance, other metal 2-ethylhexanoates, such as those of cobalt and tin, are thermally decomposed to form their respective oxides, like CoO, ZnO, and SnO2. nih.gov This process suggests that potassium 2-ethylhexanoate can serve as a potassium source in the synthesis of complex oxide materials where precise stoichiometric control of potassium is required. The organic 2-ethylhexanoate ligand facilitates the dissolution of the metal salt in organic solvents, enabling a uniform mixture of different metal precursors at a molecular level, which is crucial for the formation of homogeneous binary or multimetallic oxide phases upon calcination.
Application in Sol-Gel Processing and Metal Organic Deposition (MOD)
The sol-gel process is a versatile method for creating solid materials from small molecules, and it is a powerful strategy for preparing functional inorganic and hybrid materials. researchgate.net Metal 2-ethylhexanoates are suitable precursors for both sol-gel processing and Metal Organic Deposition (MOD). wikipedia.org These techniques are employed to produce high-purity and homogeneous materials, including thin films and powders. nih.gov
In MOD, a solution containing the metal-organic precursor, such as potassium 2-ethylhexanoate, is applied to a substrate, followed by thermal treatment to decompose the organic components and form the desired inorganic film. The use of 2-ethylhexanoate precursors is advantageous for depositing thin films of materials like tin(IV) oxide. nih.gov Similarly, in sol-gel synthesis, the controlled hydrolysis and condensation of molecular precursors form a colloidal suspension (sol) that subsequently gels. researchgate.net While the direct application of potassium 2-ethylhexanoate in sol-gel is not extensively detailed, its properties are consistent with those required of a precursor in non-hydrolytic or modified sol-gel routes for creating potassium-containing ceramics or composite materials. wikipedia.org The ability of metal-organic frameworks (MOFs) to gelate under certain conditions opens up new avenues for creating hierarchically porous monoliths, and sol-gel processing is a key strategy in this area. atamanchemicals.com
Synthesis of Nanostructured Materials (e.g., Nanocrystals)
The synthesis of nanostructured materials is a rapidly advancing field, and metal 2-ethylhexanoates have emerged as effective precursors. Their decomposition in high-boiling point solvents is a common method for producing metal oxide nanocrystals. nih.gov For example, cobalt(II) 2-ethylhexanoate has been successfully used to synthesize cobalt oxide (CoO) nanooctahedra through solvothermal processing in oleylamine. nih.gov Similarly, tin(II) 2-ethylhexanoate can be decomposed in diphenyl ether in the presence of amines to produce tetragonal SnO2 nanocrystals with sizes in the range of 3 to 3.5 nm. glindiachemicals.com
Potassium 2-ethylhexanoate is identified as an organo-metallic compound suitable for applications that may involve nanoparticles and thin film deposition, suggesting its utility as a precursor for potassium-containing nanostructures. The underlying principle involves the thermal decomposition of the metal-organic precursor, where the 2-ethylhexanoate ligand is removed, leaving behind the desired inorganic nanomaterial.
Table 1: Examples of Nanomaterials Synthesized from Metal 2-Ethylhexanoate Precursors This table is based on data for other metal 2-ethylhexanoates, illustrating the potential application for the potassium salt.
| Precursor | Nanomaterial | Synthesis Method | Reference |
|---|---|---|---|
| Cobalt(II) 2-ethylhexanoate | CoO nanooctahedra | Solvothermal processing in oleylamine | nih.gov |
| Tin(II) 2-ethylhexanoate | SnO2 nanocrystals | Decomposition in diphenyl ether with amines | glindiachemicals.com |
Functional Additives in Polymer Systems, Coatings, and Resins
Beyond its role as a precursor, potassium 2-ethylhexanoate hydrate serves as a critical additive in various industrial formulations, particularly in the polymer and coatings sectors.
Drying Accelerators in Paint and Coating Formulations
In the paint and coatings industry, potassium 2-ethylhexanoate is utilized as a drier, also known as a siccative, to accelerate the drying process of alkyd-based paints and other coatings that cure through oxidative cross-linking. nih.gov The drying mechanism of these coatings involves the reaction of unsaturated fatty acid chains in the resin with atmospheric oxygen, a process catalyzed by metal salts.
Table 2: Function of Potassium 2-ethylhexanoate as a Drying Accelerator
| Function | System | Benefit | Reference |
|---|---|---|---|
| Co-catalyst/Promoter | Unsaturated polyester (B1180765) resins | Boosts cobalt performance, reduces required cobalt dosage, leads to lighter color | |
| Drier (Siccative) | Alkyd-based paints and coatings | Accelerates oxidative curing for faster drying, improves film hardness |
Rheological Property Stabilization in Coatings
Potassium 2-ethylhexanoate also functions as a rheology modifier in coating formulations. It is capable of stabilizing the rheological behavior of waterborne two-component polyurethane (PUR) systems. This stabilization is crucial for controlling the application properties of the paint and ensuring a uniform and defect-free finish.
Adhesion Promotion Mechanisms in Composite Materials
This compound serves as an effective adhesion promoter in composite materials, particularly at the interface between inorganic surfaces, like metals or fillers, and an organic polymer matrix. Its efficacy stems from its bifunctional nature, where the carboxylate head interacts with the inorganic component and the ethylhexanoate tail becomes entangled with or bonds to the polymer. The primary mechanisms of adhesion promotion include chemical bonding, enhanced surface wetting, and mechanical interlocking. proplate.comspecialchem.comresearchgate.net
The carboxylate group of the molecule can form chemical bonds with the metal or metal oxide layer on an inorganic surface. proplate.comwiley-vch.de These interactions can range from strong ionic or covalent bonds to weaker van der Waals forces and hydrogen bonds. proplate.com This chemical bridge at the interface is crucial for transferring stress from the polymer matrix to the reinforcement, significantly improving the composite's mechanical strength. specialchem.com The formation of these bonds reduces the interfacial tension between the two dissimilar materials. specialchem.combyk.com
Furthermore, the presence of potassium 2-ethylhexanoate can improve the wetting of the inorganic surface by the molten polymer during processing. specialchem.com The long alkyl chain of the 2-ethylhexanoate group alters the surface energy, making it more compatible with the organic matrix, which allows the polymer to flow more easily over the surface and into microscopic crevices. proplate.com This improved wetting leads to more intimate contact between the two phases, which is a prerequisite for strong adhesion. proplate.comspecialchem.com This can also lead to mechanical interlocking, where the polymer solidifies within the micro-roughness of the substrate, creating a strong physical bond. proplate.com
Table 1: Adhesion Promotion Mechanisms of Potassium 2-ethylhexanoate in Composites
| Mechanism | Description | Effect on Composite |
| Chemical Bonding | The carboxylate group forms ionic or covalent bonds with the inorganic substrate (e.g., metal oxides). proplate.comwiley-vch.de | Creates a strong, direct link between the polymer matrix and the inorganic component, enhancing load transfer. specialchem.com |
| Improved Wetting | The organic alkyl chain improves the compatibility between the low-surface-energy polymer and the high-surface-energy substrate. specialchem.com | Allows for more intimate contact at the interface, reducing voids and stress concentrations. proplate.com |
| Mechanical Interlocking | The polymer, aided by better wetting, flows into the microscopic pores and asperities of the substrate surface before solidifying. proplate.com | Provides a physical anchor between the polymer and the substrate, increasing the force required for delamination. |
Corrosion Inhibition Mechanisms in Metalworking Fluids and Automotive Applications
Potassium 2-ethylhexanoate is a key component in modern corrosion inhibitor packages, particularly those based on Organic Acid Technology (OAT). hdexpert.comkostusa.com It is widely used in automotive coolants (antifreeze) and metalworking fluids to protect the various metals found in cooling systems and machinery, such as aluminum, cast iron, steel, copper, and brass. hdexpert.comcnlubricantadditive.comgoogle.com
The primary mechanism of corrosion inhibition by potassium 2-ethylhexanoate involves the formation of a persistent, hydrophobic protective film on metal surfaces. learnoilanalysis.combisleyinternational.com In an aqueous environment like a coolant, the salt dissociates into potassium cations (K+) and 2-ethylhexanoate anions (C8H15O2-). The carboxylate anion is the active inhibitor. It chemisorbs onto the metal surface, particularly at potential corrosion sites (anodes and cathodes). learnoilanalysis.com The non-polar, hydrocarbon tail of the 2-ethylhexanoate anion orients away from the metal, creating a dense, water-repellent layer. learnoilanalysis.com
This film acts as a physical barrier, isolating the metal from corrosive elements in the fluid, such as water, oxygen, and aggressive ions like chloride. learnoilanalysis.combisleyinternational.com Unlike traditional inorganic inhibitors (e.g., silicates, phosphates) that form thick passivating layers, the OAT film is very thin, typically only a few molecules thick. hdexpert.com This ensures that it does not interfere with heat transfer processes, a critical function of engine coolants. cnlubricantadditive.com OAT inhibitors are also characterized by their low depletion rate; they are only consumed at the specific locations where corrosion begins to occur, leading to extended service life for the coolant. hdexpert.com
Table 2: Performance Characteristics of OAT Coolants Containing 2-Ethylhexanoate
| Performance Metric | Typical Result | Significance | Relevant Standard |
| Corrosion Protection | Protects aluminum, cast iron, steel, brass, solder, and copper. | Prevents metal loss, pitting, and the formation of insulating corrosion by-products. | ASTM D3306 cnlubricantadditive.com |
| Heat Transfer | No significant formation of insulating scale or deposits. | Maintains efficient engine cooling and prevents overheating. cnlubricantadditive.com | Visual Inspection |
| Service Life | Extended life, often up to 960,000 km (600,000 miles) in heavy-duty applications. hdexpert.com | Reduces maintenance costs and frequency of coolant changes compared to traditional inhibitors. | OEM Specifications |
| Material Compatibility | Generally compatible with modern gasket and hose materials. | Prevents leaks and degradation of cooling system components. kostusa.combisleyinternational.com | OEM Testing |
Exploration in Solar Energy and Water Treatment Technologies
This compound is being explored in advanced technology sectors like solar energy and water treatment, primarily for its utility as a soluble organometallic precursor. americanelements.comresearchgate.net Its solubility in non-aqueous solvents makes it an excellent candidate for techniques that require precise deposition of metal-containing compounds, such as in the fabrication of thin-film devices or catalysts. americanelements.com
In the field of solar energy, the incorporation of alkali metals, particularly potassium, is a known strategy to enhance the efficiency and stability of thin-film photovoltaic cells, such as those based on Copper Indium Gallium Selenide (CIGS) or perovskites. nih.govmdpi.com Potassium additives can passivate defects at the surface and grain boundaries of the semiconductor layer, which reduces charge carrier recombination and improves the open-circuit voltage of the solar cell. mdpi.com Potassium 2-ethylhexanoate can serve as a precursor to introduce potassium into the system in a controlled manner during the manufacturing process. For example, it can be included in a solution that is spin-coated or deposited onto the solar cell's active layer. americanelements.comresearchgate.net A post-deposition treatment using a potassium-containing compound has been shown to modify the CIGS surface, depleting copper and gallium concentrations in the near-surface region, which allows for a thinner buffer layer and reduces optical losses, ultimately boosting device efficiency. nih.gov
While detailed research into potassium 2-ethylhexanoate for water treatment is less common, its role as a precursor for creating metal oxide catalysts is relevant. Metal carboxylates can be used in sol-gel or deposition processes to create finely dispersed catalytic nanoparticles for the oxidative degradation of organic pollutants in water. The organic solubility and controlled decomposition of potassium 2-ethylhexanoate make it a potentially useful starting material for synthesizing such catalysts. americanelements.comresearchgate.net
Table 3: Role of Potassium Additives in Solar Cell Technologies
| Solar Cell Type | Role of Potassium Additive | Resulting Improvement |
| Cu(In,Ga)Se₂ (CIGS) | Surface modification; ion exchange at the heterojunction interface. nih.gov | Enhanced conversion efficiency; mitigation of optical losses; allows for thinner buffer layer. nih.gov |
| Perovskite (e.g., MAPbI₃) | Defect passivation; suppression of non-radiative recombination; can induce preferred crystal orientation. mdpi.com | Increased open-circuit voltage (Voc) and short-circuit current (Jsc); improved device stability. mdpi.com |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are fundamental in assessing the purity of potassium 2-ethylhexanoate (B8288628) hydrate (B1144303) and identifying any process-related impurities or degradation products.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in potassium 2-ethylhexanoate hydrate. While the salt itself is non-volatile, impurities such as residual 2-ethylhexanoic acid can be determined using GC. thermofisher.com A common approach involves the derivatization of the analyte to increase its volatility and thermal stability. For instance, the United States Pharmacopeia (USP) describes a GC method for determining 2-ethylhexanoic acid in potassium clavulanate, a process where potassium 2-ethylhexanoate is used. This method involves extraction of the 2-ethylhexanoic acid into an organic solvent followed by analysis using a flame ionization detector (FID). thermofisher.com
A typical GC method for analyzing impurities like 2-ethylhexanoic acid would involve:
| Parameter | Condition |
| Column | Capillary column suitable for acidic compounds (e.g., DB-FFAP) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temperature of 100 °C, ramped to 240 °C |
This technique allows for the separation and quantification of volatile organic impurities, ensuring the quality of the this compound.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like potassium 2-ethylhexanoate. It is particularly useful for assessing the purity of the salt and quantifying non-volatile impurities. A reverse-phase HPLC method is often employed for the analysis of potassium 2-ethylhexanoate. sielc.com This method can be adapted for the hydrate form, with consideration for its solubility and the potential for on-column interactions.
A representative HPLC method for the analysis of potassium 2-ethylhexanoate is as follows: sielc.com
| Parameter | Condition |
| Column | C18 or other suitable reverse-phase column (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |
| Detector | UV detector (at a wavelength where the carboxylate or any UV-active impurity absorbs) or a mass spectrometer (MS) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This method allows for the separation of the 2-ethylhexanoate anion from other components in the sample, providing a reliable assessment of purity. For mass spectrometry compatible applications, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of the 2-ethylhexanoate anion are characteristic and can be used to confirm its structure. The proton NMR spectrum shows signals corresponding to the different types of protons in the alkyl chain, while the carbon-13 NMR spectrum provides information about the carbon skeleton. nih.govrsc.orgchemicalbook.comchemicalbook.com The chemical shifts in the ¹³C NMR spectrum are particularly sensitive to the electronic environment of the carbon atoms, and the carboxylate carbon (COO⁻) will have a distinct chemical shift. rsc.org
| Technique | Expected Chemical Shift Ranges (ppm) |
| ¹H NMR | 0.8-2.5 (alkyl protons) |
| ¹³C NMR | 10-50 (aliphatic carbons), ~180 (carboxylate carbon) |
The presence of water of hydration may lead to a broad signal in the ¹H NMR spectrum, the position of which can be dependent on the solvent and temperature.
²³K NMR: While less common than ¹H and ¹³C NMR, ²³K NMR can be used to study the local environment of the potassium cation. As potassium-39 (B86800) is a quadrupolar nucleus, the NMR signals are often broad. nih.govpascal-man.com The chemical shift and linewidth of the ²³K signal can provide insights into the coordination of the potassium ion with the carboxylate group and water molecules. Solid-state ²³K NMR, particularly at high magnetic fields, has been shown to be a sensitive probe of the local environment of potassium ions in various salts. nih.gov The chemical shift range for K⁺ ions in diamagnetic salts can be in excess of 100 ppm. nih.gov
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. For an ionic compound like this compound, techniques such as electrospray ionization (ESI) are typically used. The mass spectrum would be expected to show a peak corresponding to the 2-ethylhexanoate anion (C₈H₁₅O₂⁻) at m/z 143.1. The presence of the potassium adduct may also be observed. The water of hydration is often lost in the ion source, so observing the intact hydrated complex can be challenging.
Elemental Analysis and Water Content Determination Techniques
Elemental analysis and water content determination are crucial for confirming the empirical formula and the stoichiometry of the hydrate.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and potassium in the compound. eurolab.netinstitut-kuhlmann.de This data is used to confirm the empirical formula of the anhydrous salt and, in conjunction with water content determination, the formula of the hydrate. The theoretical elemental composition of anhydrous potassium 2-ethylhexanoate (C₈H₁₅KO₂) is approximately:
Carbon (C): 52.7%
Hydrogen (H): 8.3%
Potassium (K): 21.4%
Oxygen (O): 17.5%
Water Content Determination: The amount of water in this compound is a critical parameter and is typically determined by Karl Fischer titration. researchgate.netresearchgate.net This method is specific for water and is highly accurate and precise. researchgate.net Both volumetric and coulometric Karl Fischer titration can be used, depending on the expected water content. researchgate.net For instance, a product specified as "this compound, 95%" suggests that the water content is a significant component of the material. thermofisher.comfishersci.co.ukfishersci.atthermofisher.comthermofisher.com
| Technique | Principle | Application |
| Karl Fischer Titration | Titration with a reagent that reacts stoichiometrically with water. researchgate.net | Accurate determination of water content in the hydrate. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and other elements. institut-kuhlmann.de | Confirmation of the empirical formula of the organic part of the salt. |
By combining the results from these advanced analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring its quality and suitability for its intended applications.
Microscopic and Imaging Techniques for Morphological Characterization
Microscopic techniques provide direct visualization of the size, shape, and surface features of a material. For crystalline and particulate substances like this compound, understanding the morphology is crucial as it can influence properties such as solubility, reactivity, and bulk density.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy is a powerful technique for obtaining high-resolution images of the internal structure of materials. A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.
Research Findings:
| Researcher/Group | Key Morphological Findings | Magnification | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No specific data from TEM analysis of this compound was found in the search results.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a versatile technique used to produce high-resolution images of the surface topography of a sample. It works by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.
Research Findings:
Similar to TEM, specific studies detailing the use of SEM for the morphological characterization of this compound are not prevalent in the reviewed literature. General descriptions of the compound sometimes refer to it as a solid, but detailed microscopic analysis is not provided. For instance, in a synthetic context, a precipitate of a related potassium salt was described macroscopically as an "off-white solid," but no microscopic details were offered.
| Researcher/Group | Key Morphological Findings | Accelerating Voltage | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No specific data from SEM analysis of this compound was found in the search results.
Computational Chemistry and Theoretical Studies
Molecular Modeling of Potassium 2-ethylhexanoate (B8288628) Hydrate (B1144303) Structure
Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and conformational dynamics of potassium 2-ethylhexanoate hydrate. These models help predict the most stable arrangements of the molecule and the influence of its aqueous environment.
The 2-ethylhexanoate anion possesses significant conformational flexibility due to the rotation around several single bonds. The geometry of the 2-ethylhexanoate anion is centered around a chiral carbon (C2), with a butyl group and an ethyl group attached. The rotation around the C-C bonds creates a landscape of different conformers with varying energies.
Table 1: Predicted Physicochemical Properties of the 2-Ethylhexanoate Moiety This table presents computationally predicted properties for the parent 2-ethylhexanoic acid, which provides a basis for understanding the 2-ethylhexanoate anion.
| Property | Value | Source |
| Polar Surface Area | 37.3 Ų | ChemAxon foodb.ca |
| Rotatable Bond Count | 5 | ChemAxon foodb.ca |
| pKa (Strongest Acidic) | 5.14 | ChemAxon foodb.ca |
| logP | 2.61 | ALOGPS foodb.ca |
The "hydrate" designation indicates that water molecules are an integral part of the compound's structure. Molecular dynamics (MD) simulations are a powerful tool for studying the explicit interactions between the potassium ion, the 2-ethylhexanoate anion, and surrounding water molecules.
Hydration of the Potassium Ion (K⁺): Ab initio molecular dynamics simulations have extensively studied the hydration of the potassium ion in water aip.orgresearchgate.net. These studies show that the K⁺ ion strongly organizes water molecules in its immediate vicinity, forming a primary hydration shell. The average coordination number—the number of water molecules in this first shell—is consistently calculated to be between 6 and 7 aip.orgnih.govacs.org. The K⁺-oxygen radial distribution function from these simulations indicates a strong perturbation on the local water structure within the first hydration shell, which becomes milder at greater distances aip.orgresearchgate.net.
Hydration of the 2-Ethylhexanoate Anion: The anion has two distinct regions for hydration: the hydrophilic carboxylate head and the hydrophobic alkyl tail.
Carboxylate Group (COO⁻): Molecular dynamics simulations of various carboxylate ions show that the COO⁻ group is strongly hydrated, forming multiple hydrogen bonds with water molecules rsc.orgresearchgate.netrsc.org. Experimental and simulation data suggest a hydration number of approximately 5 to 7 for a carboxylate group rsc.org. The water molecules arrange in a highly structured manner around the negatively charged oxygen atoms rsc.orgacs.org.
Alkyl Chains: The butyl and ethyl groups are hydrophobic. In an aqueous environment, water molecules are expected to form a cage-like structure around these nonpolar chains to maximize the hydrogen bonding within the bulk water, an effect known as hydrophobic hydration.
Simulations of the complete this compound system would model how the K⁺ ion, the 2-ethylhexanoate anion, and water molecules arrange to achieve a thermodynamically stable state. This includes the possibility of forming contact ion pairs (CIP), where the K⁺ and COO⁻ groups are in direct contact, or solvent-shared ion pairs, where one or more water molecules mediate their interaction nih.gov. The dehydration of the K⁺ ion is a critical step for this association, and the presence of the carboxylate group can lower the energetic barrier for this process nih.gov.
Density Functional Theory (DFT) Calculations
DFT calculations offer a quantum-mechanical approach to describe the electronic properties of a molecule, providing deep insights into bonding, charge distribution, and chemical reactivity.
A DFT analysis of this compound would focus on the nature of the ionic bond between the potassium cation (K⁺) and the 2-ethylhexanoate anion (C₈H₁₅O₂⁻). The key features include:
Charge Distribution: A significant negative charge is localized on the two oxygen atoms of the carboxylate group, while the potassium atom exists as a positively charged ion. The electron density is highly polarized towards the electronegative oxygen atoms.
Bonding: The interaction between K⁺ and the C₈H₁₅O₂⁻ anion is primarily electrostatic. Within the anion, the C-C and C-H bonds are covalent, while the C-O bonds of the carboxylate group have a partial double bond character due to resonance, with the negative charge delocalized across both oxygen atoms. The presence of hydrating water molecules would further influence the electronic structure through hydrogen bonding and polarization effects.
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) andersonsprocesssolutions.com.
HOMO: For the 2-ethylhexanoate anion, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylate group. This orbital holds the most energetic and available electrons, making the carboxylate group the center of nucleophilicity and basicity. Reactions where the molecule acts as an electron donor will proceed through this orbital.
LUMO: The LUMO of the 2-ethylhexanoate anion would be a higher-energy, unoccupied anti-bonding orbital. In the context of the full compound, the LUMO is more complex. It can be considered the orbital where the system would accept electrons. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile determines the feasibility of a reaction andersonsprocesssolutions.com. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.
Table 2: Conceptual Frontier Molecular Orbitals of 2-Ethylhexanoate Anion
| Orbital | Primary Location | Chemical Character |
| HOMO | Carboxylate Oxygen Atoms | Nucleophilic / Basic |
| LUMO | Anti-bonding orbitals of the alkyl chain | Electrophilic (acceptor) |
Reaction Mechanism Simulations for Catalytic Processes
Potassium 2-ethylhexanoate is recognized for its role as a catalyst or co-catalyst, particularly as a mild, soluble base in organic synthesis chemrxiv.org. Computational studies can simulate reaction pathways to elucidate its catalytic mechanism.
A notable application is its use as a base in Palladium-catalyzed C-N cross-coupling reactions. A recent study developed quantitative structure-reactivity relationship (QSRR) models to understand the structural features of phosphine (B1218219) ligands that lead to high reactivity in the presence of potassium 2-ethylhexanoate chemrxiv.orgchemrxiv.org. While this is not a direct simulation of the catalytic action of potassium 2-ethylhexanoate itself, it is a computational investigation of a process where it is a critical component.
The QSRR model identified key descriptors of the arylpalladium intermediate that predict a reactive catalyst when paired with potassium 2-ethylhexanoate as the base chemrxiv.org:
High Steric Bulk: Ligands with greater steric bulk were associated with higher reactivity.
Ligand Dispersion: This parameter also correlated positively with catalyst performance.
Partial Charge on Palladium: A greater positive charge on the palladium atom, resulting from a less electron-donating phosphine ligand, was found to be a strong predictor of a reactive catalyst.
The model suggests that these features, influenced by the ligand, positively impact several steps in the catalytic cycle, such as the rate of reductive elimination and the binding and acidity of the amine nucleophile chemrxiv.org. This type of computational modeling provides a powerful framework for optimizing reaction conditions and designing more efficient catalysts for processes involving potassium 2-ethylhexanoate.
Transition State Identification and Energy Barrier Calculations
The catalytic activity of potassium 2-ethylhexanoate, particularly in its role as a co-catalyst or base in organic reactions, is fundamentally governed by the energetics of the reaction pathway. Computational methods, primarily Density Functional Theory (DFT), are instrumental in identifying the transition states (TS) and calculating the associated energy barriers of these processes.
In carboxylate-assisted reactions, such as C-H activation, the carboxylate group of the 2-ethylhexanoate anion can play a crucial role as a proton shuttle. Theoretical studies on analogous systems suggest that the carboxylate can facilitate the deprotonation of a substrate in a concerted manner with the metalation step, a mechanism often referred to as "concerted metalation-deprotonation" (CMD) or "ambiphilic metal-ligand assistance" (AMLA). le.ac.ukamazonaws.com
While specific DFT calculations for this compound are not extensively reported in the literature, general principles from studies on other carboxylate-assisted reactions can be extrapolated. For instance, in a palladium-catalyzed C-H activation, the 2-ethylhexanoate would coordinate to the palladium center, and a pendant carbonyl oxygen would assist in the abstraction of a proton from the substrate via a six-membered transition state. The calculated free energy barrier for such a step in a related palladium acetate (B1210297) system was found to be approximately 11.0 kcal/mol. le.ac.uk The presence of the potassium cation and water of hydration can influence this barrier through electrostatic interactions and hydrogen bonding with the transition state structure.
Table 1: Representative Calculated Energy Barriers for Carboxylate-Assisted C-H Activation in Analogous Systems
| Catalytic System | Substrate | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
| [Pd(OAc)₂(mppy)] | Methane | M06(CH₂Cl₂) | 12.3 | le.ac.uk |
| [IrCl₂Cp*]₂ / NaOAc | Me₂NCH₂Ph | BP86 | 13.4 | amazonaws.com |
| Copper(II) carboxylates | 2-phenylpyridine | DFT | Not specified | rsc.org |
This table presents data from analogous systems to illustrate the typical energy barriers in carboxylate-assisted C-H activation, in the absence of specific data for this compound.
Computational Screening of Catalytic Activity
Computational screening offers a high-throughput approach to evaluate the potential catalytic activity of various compounds for specific reactions, thereby guiding experimental efforts. For this compound, computational screening would involve modeling its interaction with reactants in a target reaction and calculating key descriptors of catalytic performance.
Key parameters that can be computationally screened include:
Adsorption Energies: The binding strength of reactants and intermediates to the potassium ion and the 2-ethylhexanoate anion can indicate the initial steps of the catalytic cycle.
Geometric Parameters: Analysis of bond lengths and angles in the optimized geometries of intermediates and transition states can provide insights into the reaction mechanism.
Prediction of Intermolecular Interactions and Aggregation Behavior
MD simulations can model the dynamic behavior of multiple this compound units in a solvent box over time, providing insights into:
Ion Pairing: The formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates between the potassium cations and 2-ethylhexanoate anions.
Hydration Shell: The structure and dynamics of water molecules surrounding the ions and the carboxylate group, including the number of water molecules in the first and second hydration shells and the residence time of these water molecules. nih.gov
Micelle Formation: At higher concentrations, the amphiphilic nature of the 2-ethylhexanoate anion (with its polar carboxylate head and nonpolar alkyl tail) can lead to the formation of micelles or other aggregates.
Theoretical studies on the hydration of potassium ions indicate a coordination number of approximately 6.24 at 300 K, with the ion strongly influencing the structure of the first hydration shell. nih.gov The interaction between the potassium cation and the carboxylate group is a key factor in the aggregation process, and the presence of water molecules can mediate these interactions through hydrogen bonding. researchgate.netmdpi.com DFT calculations on potassium mefenamate trihydrate, a related compound, have shown that weak K-O interactions with water molecules are sufficient to form a polymeric structure. mdpi.com
Table 2: Key Intermolecular Interactions in this compound Systems
| Interacting Species | Type of Interaction | Significance |
| K⁺ and 2-Ethylhexanoate⁻ | Ion Pairing | Influences solubility and reactivity. |
| K⁺ and Water | Hydration | Stabilizes the potassium ion in solution. |
| 2-Ethylhexanoate⁻ and Water | Hydrogen Bonding | Affects the conformation and reactivity of the carboxylate. |
| 2-Ethylhexanoate⁻ and 2-Ethylhexanoate⁻ | van der Waals Forces | Drives aggregation at higher concentrations. |
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Catalytic Design
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its reactivity or activity. In the context of catalysis, QSAR can be a valuable tool for designing more effective catalysts by predicting their performance based on molecular descriptors.
A recent study developed QSAR models for Pd-catalyzed C-N cross-coupling reactions where potassium 2-ethylhexanoate was used as a mild and soluble base. mdpi.com The models were trained on data from the screening of various phosphine ligands in conjunction with potassium 2-ethylhexanoate.
The QSAR models revealed that the reactivity in this catalytic system is influenced by a combination of steric and electronic properties of the phosphine ligand. Key descriptors identified in the study likely included:
Steric Descriptors: Such as cone angle, which describes the steric bulk of the ligand.
Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the ligand's electron-donating or -accepting ability.
The development of such QSAR models allows for the in-silico screening of a large library of potential ligands, identifying candidates that are predicted to have high reactivity before they are synthesized and tested experimentally. This approach can significantly accelerate the discovery and optimization of new catalytic systems that utilize potassium 2-ethylhexanoate as a key component.
Table 3: Illustrative Descriptors for QSAR Modeling of Catalysis with Potassium 2-ethylhexanoate
| Descriptor Type | Example Descriptor | Relevance to Catalysis |
| Steric | Tolman Cone Angle (for ligand) | Influences the accessibility of the catalytic center. |
| Molecular Volume | Relates to the overall size of the catalyst complex. | |
| Electronic | HOMO/LUMO Energies (of ligand) | Determine the electron-donating/accepting properties. |
| Mulliken Charges (on atoms) | Indicate the distribution of charge within the catalyst. | |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular graph. |
This table provides examples of descriptors that could be used in a QSAR model for a catalytic system involving potassium 2-ethylhexanoate. The specific descriptors and their coefficients would be determined by the QSAR model development process.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems Utilizing Potassium 2-ethylhexanoate (B8288628) Hydrate (B1144303)
Potassium 2-ethylhexanoate is recognized for its catalytic and co-catalytic activities in a variety of organic syntheses. Its solubility in organic solvents makes it a valuable component in processes that require non-aqueous conditions. Future research is focused on harnessing these properties to create novel and more efficient catalytic systems.
One promising area is its use in palladium-catalyzed cross-coupling reactions, which are fundamental in chemical synthesis. chemrxiv.orgchemrxiv.org A recent study has highlighted the effectiveness of potassium 2-ethylhexanoate as a mild and soluble base in these reactions, which can broaden the scope of substrates that can be used. chemrxiv.orgchemrxiv.org This is particularly significant because it allows for the coupling of base-sensitive reactants, a challenge with traditional strong or insoluble bases. chemrxiv.orgchemrxiv.org
Further research will likely explore the development of new ligand combinations with potassium 2-ethylhexanoate to fine-tune catalytic activity for specific transformations. Its role as a trimerization catalyst for producing polyisocyanurate (PIR) foams is already established, where it helps create highly cross-linked and durable insulation products. atamanchemicals.com Future work could optimize these systems for even faster curing times and improved foam properties. atamanchemicals.com
Expansion of Applications in Sustainable Materials Synthesis
The drive for sustainable materials has led to increased research into catalysts and additives that facilitate the creation of environmentally friendly polymers and resins. Potassium 2-ethylhexanoate is well-positioned to play a key role in this area. It is already used as a co-catalyst with cobalt soaps in the polymerization of unsaturated polyester (B1180765) resins, where it helps to reduce the amount of cobalt needed and results in a lighter-colored final product. atamanchemicals.com
Future applications could focus on its use in the synthesis of biodegradable polymers and recyclable materials. Its catalytic activity in polymerization can be leveraged to create polymers with specific properties, such as controlled degradation rates or improved mechanical strength for easier recycling. Research into its use in the synthesis of alkyd and polyester resins is ongoing, with the goal of enhancing the performance and durability of these materials. glindiachemicals.com
The following table outlines potential research avenues for potassium 2-ethylhexanoate in sustainable material synthesis:
| Research Area | Potential Application of Potassium 2-ethylhexanoate | Desired Outcome |
| Bioplastics | Catalyst for the polymerization of bio-based monomers. | Development of biodegradable plastics with tailored properties. |
| Recyclable Thermosets | As a component in designing thermoset resins with cleavable linkages. | Enabling the chemical recycling of traditionally non-recyclable plastics. |
| Water-based Coatings | As a drier and curing agent in low-VOC paint and coating formulations. | Reduction of solvent emissions and improved environmental profile of coatings. |
Deeper Understanding of Structure-Property Relationships through Advanced Characterization
A thorough understanding of the relationship between the chemical structure of potassium 2-ethylhexanoate hydrate and its physical and chemical properties is crucial for optimizing its performance in various applications. Advanced characterization techniques are key to unlocking this knowledge.
While basic properties like molecular weight and formula are known, a deeper investigation into its crystalline structure, thermal stability, and behavior in different solvent systems will provide valuable insights. nih.govcymitquimica.com Techniques such as X-ray crystallography, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can provide detailed information about its solid-state properties and thermal decomposition pathways.
Understanding how the hydrate form influences its solubility and reactivity is another important area of research. The presence of water molecules in the crystal lattice can affect its catalytic activity and stability. nih.gov Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to probe the interactions between the potassium ion, the 2-ethylhexanoate anion, and water molecules.
Exploration of this compound in Green Chemistry Methodologies
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important. this compound has several characteristics that make it an attractive candidate for use in green chemistry methodologies.
Its role as an effective catalyst can lead to more efficient reactions with higher atom economy, a core principle of green chemistry. By accelerating reaction rates, it can reduce energy consumption and reaction times. atamanchemicals.com Furthermore, its use as a co-catalyst can decrease the reliance on more toxic or expensive heavy metal catalysts. atamanchemicals.com
Future research will likely explore its application in environmentally benign solvent systems, such as water or supercritical fluids, to further enhance the green credentials of chemical processes. Its potential as a recyclable catalyst is also an area of interest. Developing methods to easily separate and reuse the catalyst after a reaction would significantly improve the sustainability of industrial processes.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. journal-isi.org These powerful computational tools can be used to accelerate the discovery of new materials and optimize reaction conditions.
In the context of this compound, AI and ML could be employed to:
Predict Catalytic Activity: By analyzing large datasets of experimental results, machine learning models could predict the catalytic performance of potassium 2-ethylhexanoate in combination with different ligands and substrates. chemrxiv.orgchemrxiv.org This would enable the rapid screening of potential catalyst systems without the need for extensive laboratory work.
Optimize Polymer Formulations: AI algorithms could be used to design new polymer formulations with specific desired properties, such as enhanced durability or biodegradability, by predicting the effect of varying the concentration of potassium 2-ethylhexanoate and other components. glindiachemicals.com
Model Reaction Kinetics: Machine learning can be used to develop accurate models of reaction kinetics, providing a deeper understanding of the underlying mechanisms and allowing for the optimization of process parameters. researchgate.net
While the direct application of AI to this compound is still in its early stages, the broader trends in chemical research suggest that this will be a significant area of future development. nih.govnih.gov The ability of AI to analyze complex data and identify patterns will be invaluable in unlocking the full potential of this versatile compound. mdpi.com
Q & A
Basic: What are the established methods for synthesizing potassium 2-ethylhexanoate hydrate, and how do reaction conditions influence purity?
Answer:
this compound is typically synthesized via neutralization of 2-ethylhexanoic acid with potassium hydroxide or carbonate in aqueous or alcoholic media. Key parameters include:
- Molar ratio : A stoichiometric excess of potassium hydroxide (1:1.05) ensures complete neutralization, minimizing residual acid impurities .
- Solvent choice : Ethanol or water is preferred to avoid side reactions; anhydrous conditions reduce hydrate formation but may require controlled drying .
- Temperature : Reactions are exothermic; maintaining temperatures below 60°C prevents decomposition of the carboxylate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
